molecular formula C20H26S B8544566 Bis(4-tert-butylphenyl) sulfide CAS No. 52908-55-1

Bis(4-tert-butylphenyl) sulfide

Cat. No.: B8544566
CAS No.: 52908-55-1
M. Wt: 298.5 g/mol
InChI Key: VTRSGJLHDKNOOM-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl) sulfide (CAS 85609-03-6) is an organosulfur compound with the molecular formula C₁₆H₁₈S and a molecular weight of 242.38 g/mol. It is characterized by two 4-tert-butylphenyl groups linked via a sulfur atom. The tert-butyl substituents impart steric bulk and hydrophobicity, influencing its physical and chemical behavior. The compound typically appears as a faintly yellow clear liquid at room temperature .

Properties

CAS No.

52908-55-1

Molecular Formula

C20H26S

Molecular Weight

298.5 g/mol

IUPAC Name

1-tert-butyl-4-(4-tert-butylphenyl)sulfanylbenzene

InChI

InChI=1S/C20H26S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3

InChI Key

VTRSGJLHDKNOOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Bis(4-hydroxyphenyl) Sulfide

  • Molecular Formula : C₁₂H₁₀O₂S
  • Molecular Weight : 218.27 g/mol
  • Melting Point : 151–153°C
  • Appearance : White crystalline powder
  • Key Features : The hydroxyl groups enable hydrogen bonding, increasing polarity and melting point compared to alkyl-substituted analogs. It is used in laboratory settings, with ≥99% purity for research applications .

Bis(4-methylbenzyl) Sulfide

  • Molecular Formula : C₁₆H₁₈S
  • Molecular Weight : 242.38 g/mol
  • CAS Number : 13250-88-9
  • Key Features : Methyl groups provide moderate steric hindrance and hydrophobicity. While melting point data are unavailable, its structural similarity to Bis(4-tert-butylphenyl) sulfide suggests comparable liquid-state behavior at room temperature. Applications may include organic synthesis intermediates .

Bis(4-nitrophenyl) Sulfide

  • Molecular Formula : C₁₂H₁₀N₂O₄S
  • Molecular Weight : 278.29 g/mol
  • Key Features : Nitro groups enhance polarity and electron-withdrawing effects, likely increasing melting point and reactivity. Such compounds are often used in photochemical studies or as precursors for sulfone synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Appearance Key Features/Applications
This compound C₁₆H₁₈S 242.38 N/A (liquid) Faintly yellow liquid High hydrophobicity, synthesis intermediate
Bis(4-hydroxyphenyl) sulfide C₁₂H₁₀O₂S 218.27 151–153 White crystalline Lab reagent, hydrogen bonding
Bis(4-methylbenzyl) sulfide C₁₆H₁₈S 242.38 N/A Not reported Organic intermediate
Bis(4-nitrophenyl) sulfide C₁₂H₁₀N₂O₄S 278.29 N/A Not reported Photochemical studies

Comparison with Sulfones: Bis(4-tert-butylphenyl) Sulfone

Sulfones, such as bis(4-tert-butylphenyl) sulfone, are oxidation products of sulfides. Key differences include:

  • Stability : Sulfones exhibit greater thermal and oxidative stability due to the sulfonyl group (-SO₂-) .
  • Applications : Sulfones are used as plasticizers, solvents, and flame retardants, whereas sulfides like this compound may serve as precursors or intermediates in these processes .

Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction remains a cornerstone for diaryl sulfide synthesis. Using 4-tert-butylbromobenzene as the aryl halide precursor and sodium sulfide (Na₂S) as the sulfur source, this method employs copper(I) iodide (CuI) as a catalyst under ligand-free conditions. A representative procedure involves:

Reaction Conditions

  • Substrate: 4-tert-butylbromobenzene (2 equiv)

  • Sulfur source: Na₂S (1 equiv)

  • Catalyst: CuI (10 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 120°C

  • Time: 24 hours

Key Findings

  • Yield: 65–78%

  • Side products: Minor amounts of disulfide (≤5%) due to oxidative coupling.

  • Scalability: Effective at multi-gram scales with minimal purification challenges.

Mechanistic Insight
The reaction proceeds via oxidative addition of the aryl halide to Cu(I), followed by sulfur insertion and reductive elimination to form the C–S bond. The bulky tert-butyl groups necessitate elevated temperatures to overcome steric hindrance.

Palladium-Catalyzed Cross-Coupling of Aryl Halides and Thiols

Palladium-based systems, leveraging Josiphos or Xantphos ligands, enable efficient coupling of 4-tert-butylbromobenzene with 4-tert-butylthiophenol. This method is notable for its functional group tolerance and low catalyst loading.

Optimized Protocol

  • Aryl halide: 4-tert-butylbromobenzene (1 equiv)

  • Thiol: 4-tert-butylthiophenol (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (0.5 mol%)

  • Ligand: Josiphos SL-J009-1 (1 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene

  • Temperature: 100°C

  • Time: 12 hours

Performance Metrics

  • Yield: 82–89%

  • Turnover number (TON): >1,800

  • Selectivity: >99% for monosulfide; no disulfide detected.

Advantages

  • Compatible with electron-deficient and sterically hindered substrates.

  • Ligand design critical for suppressing β-hydride elimination and enhancing catalytic turnover.

Grignard Reagent and Sulfur Dichloride (SCl₂)

The classical Grignard approach offers a straightforward route to symmetric sulfides. Reacting 4-tert-butylphenylmagnesium bromide with SCl₂ in anhydrous ether yields the target compound via nucleophilic substitution.

Synthetic Procedure

  • Generate Grignard reagent: 4-tert-butylbromobenzene + Mg in THF.

  • Add SCl₂ (0.5 equiv) dropwise at 0°C.

  • Quench with NH₄Cl(aq) and extract with dichloromethane.

Critical Parameters

  • Yield: 70–75% (crude), improving to 85% after recrystallization

  • Purity: ≥98% (by GC-MS)

  • Limitations: Sensitivity to moisture; requires strict anhydrous conditions.

Side Reactions

  • Over-addition of SCl₂ leads to polysulfides (e.g., trisulfides).

  • Thermal decomposition above 40°C reduces yield.

Homocoupling of Sodium 4-tert-Butylbenzenesulfinate

A niche method involves oxidative homocoupling of sodium sulfinates using copper(II) acetate. This redox-neutral process avoids halogenated intermediates, aligning with green chemistry principles.

Reaction Setup

  • Sulfinate: Sodium 4-tert-butylbenzenesulfinate (2 equiv)

  • Catalyst: Cu(OAc)₂ (20 mol%)

  • Solvent: Acetonitrile/H₂O (4:1)

  • Temperature: 80°C

  • Time: 8 hours

Outcomes

  • Yield: 60–68%

  • Byproducts: Sulfones (≤10%) under oxidative conditions.

Scope and Limitations

  • Limited to electron-rich aryl sulfinates.

  • Requires pre-synthesis of sulfinate salts via sulfonation and reduction.

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time Key Advantage
Ullmann CouplingCuI65–7824 hCost-effective
Palladium Cross-CouplingPd(OAc)₂/Josiphos82–8912 hHigh selectivity
Grignard-SCl₂None70–853 hNo transition metals
Sulfinate HomocouplingCu(OAc)₂60–688 hHalogen-free

Q & A

(Basic) What are the recommended synthetic routes and purification methods for Bis(4-tert-butylphenyl) sulfide?

Methodological Answer:
this compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, reacting 4-tert-butylthiophenol with a halogenated aromatic compound (e.g., 4-tert-butylbromobenzene) in the presence of a base (e.g., K₂CO₃) under inert atmosphere yields the target compound. Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol . Key challenges include controlling steric hindrance from the tert-butyl groups, which may reduce reaction efficiency. Post-synthesis, confirm purity (>98%) using GC or HPLC, as noted in safety data sheets .

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns and confirms tert-butyl group integration (e.g., δ ~1.3 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (242.38 g/mol) and fragmentation patterns .
  • FT-IR: Peaks at ~1100 cm⁻¹ (C-S stretching) and ~2950 cm⁻¹ (C-H stretching in tert-butyl groups) confirm functional groups .
  • X-ray Crystallography: Resolves steric effects of tert-butyl groups on molecular geometry, though crystallization may require slow evaporation in non-polar solvents .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2/1 per GHS) .
  • Ventilation: Use fume hoods to avoid inhalation; vapor pressure data (if unavailable) can be estimated via quantitative structure-property relationship (QSPR) models .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

(Advanced) How does the steric bulk of tert-butyl groups influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design experiments to test:

  • Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen (25–300°C) to assess decomposition thresholds. The tert-butyl groups may enhance thermal resistance via steric protection of the sulfide bond .
  • Chemical Stability: Expose the compound to acidic (HCl) and basic (NaOH) conditions (0.1–2 M) at 25–60°C. Monitor via HPLC for degradation products (e.g., sulfoxides or sulfones) . Steric hindrance likely reduces hydrolysis rates compared to less bulky analogs .

(Advanced) Can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., Pd) to study steric effects on coordination efficiency .
  • Validation: Compare computational results with experimental data (e.g., reaction yields in cross-coupling reactions) to refine models .

(Advanced) What role does this compound play in designing hydrophobic materials?

Methodological Answer:

  • Surface Modification: Incorporate the compound into polymer matrices (e.g., PDMS) via thiol-ene "click" chemistry. The tert-butyl groups enhance hydrophobicity by creating low-surface-energy microstructures .
  • Performance Testing: Measure water contact angles (>100° indicates superhydrophobicity) and durability under UV exposure or abrasion .

(Advanced) How can researchers resolve contradictions in reported toxicity data for aryl sulfides like this compound?

Methodological Answer:

  • Comparative Analysis: Re-evaluate acute toxicity (e.g., LD50) across studies using standardized OECD guidelines. Discrepancies may arise from impurities (e.g., residual thiols) or solvent effects .
  • Ecotoxicology: Conduct algae (e.g., Chlorella vulgaris) growth inhibition assays to clarify biodegradability and bioaccumulation potential .

(Advanced) What experimental designs are optimal for studying the compound’s catalytic activity in C-S bond formation?

Methodological Answer:

  • Factorial Design: Vary factors like catalyst loading (e.g., CuI), solvent (DMF vs. toluene), and temperature (80–120°C) to identify optimal conditions .
  • Response Surface Methodology (RSM): Model interactions between variables to maximize yield while minimizing byproducts (e.g., disulfides) .

(Basic) What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Photodegradation: Expose to UV light (λ = 254 nm) and analyze via LC-MS for sulfoxide/sulfone formation .
  • Biodegradation: Use soil microcosm studies with GC-MS to track half-life. The tert-butyl groups may slow microbial breakdown compared to unsubstituted analogs .

(Advanced) How does this compound compare to fluorinated analogs in electronic material applications?

Methodological Answer:

  • Charge Transport Studies: Use time-resolved microwave conductivity (TRMC) to measure hole/electron mobility. Fluorination typically enhances conductivity, but tert-butyl groups improve solubility in organic semiconductors .
  • Stability Testing: Compare thermal decomposition thresholds (TGA) and moisture resistance under accelerated aging conditions .

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